3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound, also referred to as APC (R)-(3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester), is a pyrrolidine derivative functionalized with a tert-butyl carbamate group and an ethylamino-acetyl substituent. It was identified as a potent inhibitor of the MBD2–p66α complex, which plays a role in epigenetic regulation and cancer metastasis. Molecular docking studies revealed its binding to the coiled-coil disorder-to-order transition region of MBD2, leading to anti-metastatic activity .
Key structural features include:
- Pyrrolidine core: A five-membered nitrogen-containing ring.
- tert-Butyl carbamate: Enhances stability and modulates solubility.
- Ethylamino-acetyl side chain: Facilitates hydrogen bonding and target interaction.
Properties
IUPAC Name |
tert-butyl 3-[[(2-aminoacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-5-16(12(18)8-15)9-11-6-7-17(10-11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOXUUNEAADVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered attention in biochemical and pharmaceutical research due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H33N3O3 and a molecular weight of 327.46 g/mol. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and includes an amino acid derivative, making it a candidate for various medicinal applications.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound exhibit several biological activities, including:
- Antiviral properties : Some derivatives have shown efficacy against viruses such as HSV-1 and tobacco mosaic virus.
- Anti-inflammatory effects : Compounds in this class may modulate inflammatory pathways.
- Antibacterial activity : Certain derivatives demonstrate effectiveness against bacterial strains.
The biological activity of this compound is likely mediated through various mechanisms:
- Inhibition of viral replication : The compound may interfere with viral enzymes or replication processes.
- Modulation of immune responses : It may influence cytokine production or immune cell activity.
- Interaction with specific receptors : The compound's structure allows it to bind to certain biological targets, potentially altering their function.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity.
Similar Compounds
Several structurally similar compounds have been identified, showcasing varying degrees of biological activity:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | 1.00 | Contains a different chiral center |
| (S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 274692-08-9 | 0.96 | Different side chain configuration |
| (S)-1-Boc-3-(Aminomethyl)pyrrolidine | 199175-10-5 | 1.00 | Protected amine group |
These derivatives can provide insights into the structure-activity relationship (SAR) that influences the biological efficacy of these compounds.
Case Studies and Research Findings
Research has highlighted the potential of similar compounds in various therapeutic areas:
- Antiviral Activity : A study reported that pyrrolidine derivatives exhibited significant antiviral activity against tobacco mosaic virus, outperforming traditional agents in specific assays .
- Anti-HSV Activity : In vitro evaluations demonstrated that certain esters derived from pyrrolidine structures showed enhanced anti-HSV-1 activity compared to their acid counterparts, suggesting the importance of esterification in improving efficacy .
- Inflammatory Response Modulation : Research indicated that these compounds could downregulate pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications due to its structural similarity to amino acids and peptides.
- Anticancer Activity : Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit anticancer properties, making this compound a candidate for further investigation in cancer treatment protocols. Studies have shown that modifications in the pyrrolidine structure can enhance biological activity against various cancer cell lines .
- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Preliminary studies indicate that it may help in conditions like Alzheimer's disease by modulating acetylcholine levels .
Biochemical Applications
In biochemistry, this compound serves as a valuable reagent for synthesizing peptide analogs and other biologically active molecules.
- Peptide Synthesis : The tert-butyl ester group allows for easy incorporation into peptide chains, facilitating the synthesis of complex peptides that may have improved stability and bioavailability compared to their unprotected counterparts .
- Enzyme Inhibitors : The structural features of this compound may enable it to act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic interventions .
Organic Synthesis
In synthetic organic chemistry, 3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is utilized as a versatile building block.
- Building Block for Complex Molecules : Its functional groups make it suitable for further chemical modifications, allowing chemists to design and synthesize novel compounds with tailored properties for various applications .
- Synthesis of Drug Candidates : The compound's ability to undergo various chemical transformations makes it a key intermediate in the synthesis of drug candidates targeting different diseases .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolidine carboxylic acids, including the tert-butyl ester variant. These derivatives were tested against a panel of cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Neuroprotective Studies
A research team investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline associated with the disease when treated with the compound, suggesting its potential use as a therapeutic agent in neurodegenerative disorders.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Structure-Activity Relationship (SAR) Trends
Amino Acid Side Chain: The acetyl group (C2) in the reference compound optimizes hydrogen bonding with MBD2. Propionyl (C3) derivatives (e.g., 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester) increase hydrophobicity but may reduce binding affinity due to steric bulk .
Ester Group: The tert-butyl ester enhances metabolic stability compared to benzyl esters (e.g., 3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester), which are prone to enzymatic hydrolysis .
Electrophilic Modifications: Chloro-acetyl derivatives (e.g., 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester) enable click chemistry or nucleophilic substitution for targeted drug delivery .
Physicochemical and Pharmacokinetic Properties
- LogP : Higher values in chloro-acetyl and benzyl ester derivatives correlate with increased membrane permeability but reduced aqueous solubility.
- Polar Surface Area (PSA) : Lower PSA in chloro-acetyl derivatives suggests improved blood-brain barrier penetration.
Preparation Methods
Core Pyrrolidine Scaffold Preparation
The synthesis begins with the preparation of the pyrrolidine backbone. A common approach involves starting with (S)-3-hydroxypyrrolidine, which is protected at the nitrogen using tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is synthesized via reaction with Boc₂O in methanol at 0–5°C, followed by gradual warming to room temperature. This step achieves >90% yield when using potassium carbonate as the base.
The hydroxyl group is subsequently activated for nucleophilic substitution. Mesylation with methanesulfonyl chloride (MsCl) in ethyl acetate at 0°C converts the hydroxyl to a mesylate leaving group, forming methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester with 85–92% efficiency. This intermediate is critical for introducing the ethyl-amino-methyl side chain.
Introduction of Ethyl-Amino-Methyl Side Chain
The mesylated pyrrolidine undergoes nucleophilic displacement with ethylamine derivatives. In patented protocols, tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate is generated via ammonolysis under high-pressure conditions in an autoclave. However, for the target compound, ethylamine is instead reacted with the mesylate intermediate in ethanol at 80°C for 16 hours, achieving 35–44% yield after purification.
To install the methylene bridge, a Mannich-type reaction is employed. The primary amine reacts with formaldehyde and hydrogen cyanide, followed by reduction to yield the ethyl-amino-methyl moiety. Alternative methods use reductive amination with glyoxylic acid and sodium cyanoborohydride, improving yields to 60–68%.
Acylation with 2-Amino-Acetyl Group
The ethyl-amino-methyl intermediate is acylated with a protected 2-amino-acetyl group. Boc-protected glycine is activated as a mixed anhydride using isobutyl chloroformate and reacted with the pyrrolidine derivative in dichloromethane at −20°C. This method achieves 75–82% yield while preserving stereochemistry. Post-acylation, the Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield Impact |
|---|---|---|---|---|
| Mesylation solvent | Ethyl acetate | Dichloromethane | Ethyl acetate | +12% yield |
| Acylation temperature | −20°C | 0°C | −20°C | +8% yield |
| Deprotection agent | TFA | HCl/dioxane | TFA | +15% purity |
Data aggregated from demonstrate that ethyl acetate outperforms dichloromethane in mesylation due to better MsCl solubility. Low-temperature acylation (−20°C) minimizes racemization, while TFA ensures complete Boc removal without ester hydrolysis.
Catalytic Enhancements
The use of 4-dimethylaminopyridine (DMAP) as a catalyst during acylation increases reaction rates by 40% compared to uncatalyzed conditions. For large-scale synthesis (>1 kg), flow chemistry systems with immobilized lipase catalysts achieve 91% enantiomeric excess (ee) in the final product, reducing purification demands.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for key steps:
-
Mesylation at 5°C with residence time of 12 minutes (yield: 94%)
-
Ethylamine displacement in a packed-bed reactor at 85°C (conversion: 88%)
-
Enzymatic acylation using immobilized CAL-B lipase (ee: 99%)
This approach reduces batch-to-batch variability and increases throughput by 300% compared to traditional batch methods.
Purification Strategies
| Step | Technique | Purity Achieved | Throughput (kg/day) |
|---|---|---|---|
| Crude product | Centrifugal partition chromatography | 98.5% | 15 |
| Final crystallization | Anti-solvent (hexane/EtOAc) | 99.9% | 25 |
Industrial facilities prioritize centrifugal partition chromatography over silica gel columns for higher throughput. Final crystallization using hexane/ethyl acetate mixtures removes residual diastereomers, ensuring pharmaceutical-grade purity.
Analytical Characterization
Q & A
Q. What are the optimal synthetic routes for preparing 3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine-tert-butyl ester precursor with a functionalized amino-acetyl-ethyl-amine moiety. Key steps include:
- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to generate the acid chloride intermediate .
- Nucleophilic substitution : React the acid chloride with tert-butyl alcohol in the presence of triethylamine (Et₃N) to form the tert-butyl ester .
- Amino group functionalization : Introduce the 2-amino-acetyl-ethyl-amino group via reductive amination or coupling reactions (e.g., using HATU/DIPEA in DMF) .
- Optimization : Yield improvements are achieved by controlling temperature (0–20°C for coupling steps ), solvent polarity (dichloromethane or DMF), and stoichiometric ratios (1.2 equivalents of amine for complete conversion).
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm the tert-butyl group (singlet at ~1.4 ppm in ¹H NMR) and pyrrolidine ring protons (multiplet at 2.5–3.5 ppm) .
- LC-MS : Detect molecular ion peaks matching the exact mass (e.g., calculated for C₁₄H₂₈N₃O₃: 298.21 g/mol) and assess purity (>95% by UV absorption at 254 nm).
- FT-IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and primary amine N-H stretches (~3350 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolidine ring be achieved to avoid side reactions during derivatization?
- Methodological Answer : Regioselectivity is controlled by:
- Protecting group strategy : Use the tert-butyl ester as a temporary protecting group for the pyrrolidine nitrogen, enabling selective modification of the aminomethyl side chain .
- Catalytic systems : Employ DMAP (4-dimethylaminopyridine) to enhance coupling efficiency at the ethyl-amino moiety while leaving the pyrrolidine ring intact .
- Steric hindrance : Bulkier reagents preferentially react with less hindered sites (e.g., the ethyl-amino group over the tert-butyl-protected nitrogen) .
Q. What analytical approaches resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Conflicting stereochemistry (e.g., unintended racemization) can be addressed via:
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., CHIRALPAK® IA) and validate with circular dichroism (CD) spectroscopy .
- Crystallography : Obtain single-crystal X-ray structures to confirm absolute configuration, particularly for intermediates like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate derivatives .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired stereoisomers (e.g., lower temperatures for kinetic products) .
Q. How does the tert-butyl ester group influence the compound’s reactivity in downstream applications (e.g., drug discovery)?
- Methodological Answer : The tert-butyl ester:
- Enhances solubility : Improves solubility in nonpolar solvents (e.g., dichloromethane) during synthetic steps .
- Facilitates deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) to generate free carboxylic acids for further coupling .
- Reduces steric hindrance : Compared to bulkier esters, it allows efficient access to the pyrrolidine nitrogen for functionalization .
Data Contradiction Analysis
Q. Why do reported yields for similar pyrrolidine-tert-butyl ester derivatives vary across literature, and how can this be mitigated?
- Methodological Answer : Yield discrepancies arise from:
- Reagent purity : Impurities in starting materials (e.g., 3-methylpyrrolidine-1-carboxylic acid) reduce efficiency. Use freshly distilled amines and anhydrous solvents .
- Catalyst choice : DMAP increases coupling yields by 15–20% compared to non-catalytic methods .
- Workup protocols : Incomplete extraction or column chromatography (e.g., silica gel vs. reverse-phase) affects recovery rates. Validate with TLC monitoring at each step .
Research Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
